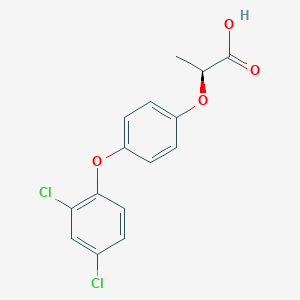
(2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid: is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are known for their herbicidal properties and are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of two phenoxy groups substituted with chlorine atoms, which contribute to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with 4-phenoxyphenol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: (2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxypropionic acids.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various herbicides and pesticides. Its unique structure allows for the development of new agrochemicals with improved efficacy and reduced environmental impact .
Biology: In biological research, (2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid is used to study the effects of herbicides on plant growth and development. It serves as a model compound to understand the mechanisms of herbicide action and resistance in plants .
Medicine: While primarily used in agriculture, the compound’s derivatives are being explored for potential medicinal applications, including anti-inflammatory and anticancer properties. Research is ongoing to identify new therapeutic uses for these derivatives .
Industry: In the industrial sector, the compound is used in the formulation of herbicides for crop protection. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for farmers and agricultural professionals .
作用機序
The mechanism of action of (2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to the death of the targeted weeds . The molecular targets include the active site of acetyl-CoA carboxylase, where the compound binds and prevents the enzyme’s normal function.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different substitution patterns.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action but different chemical structure.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar herbicidal properties.
Uniqueness: (2S)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct herbicidal activity. The presence of two phenoxy groups and the (2S) configuration enhance its binding affinity to the target enzyme, making it more effective in controlling broadleaf weeds compared to other similar compounds .
特性
CAS番号 |
75021-71-5 |
|---|---|
分子式 |
C15H12Cl2O4 |
分子量 |
327.2 g/mol |
IUPAC名 |
(2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m0/s1 |
InChIキー |
OOLBCHYXZDXLDS-VIFPVBQESA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
異性体SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



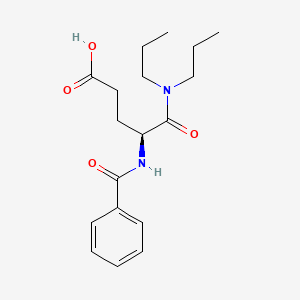
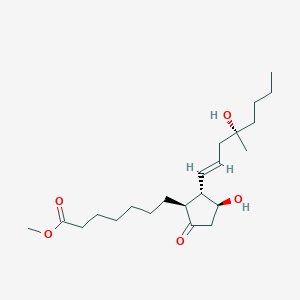
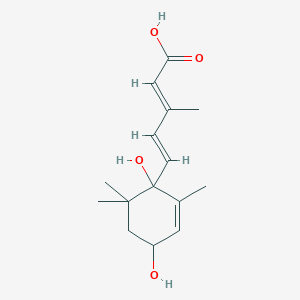
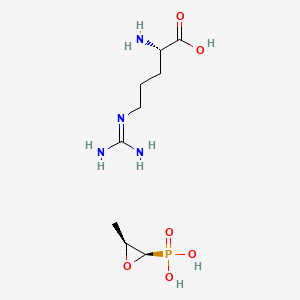

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)


![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)
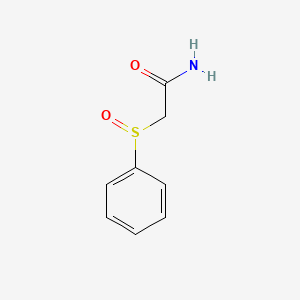

![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)
